1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine

Description

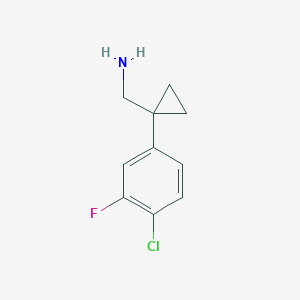

1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine is an organic compound with the molecular formula C₁₀H₁₁ClFN and a molecular weight of 195.65 g/mol (estimated). It features a cyclopropane ring fused to a methanamine group, substituted with a 4-chloro-3-fluorophenyl moiety. The cyclopropane ring introduces steric rigidity, while the halogen substituents (Cl and F) influence electronic properties and lipophilicity. This compound is primarily used as a pharmaceutical intermediate in drug discovery, particularly for synthesizing anti-inflammatory, anticancer, or antidepressant agents .

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

[1-(4-chloro-3-fluorophenyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C10H11ClFN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |

InChI Key |

ZOSGRDFRTANNCC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CN)C2=CC(=C(C=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with cyclopropanemethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its potential biological activity, making it a candidate for drug development.

- Antidepressant and Anxiolytic Properties : Preliminary studies suggest that 1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine may exhibit antidepressant and anxiolytic effects. This is attributed to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

- Cancer Therapeutics : The compound's structural features may allow it to interfere with cancer cell proliferation. Research indicates that similar compounds can inhibit key enzymes involved in tumor growth and metastasis, such as lysyl oxidase-like 2 (LOXL2), which is implicated in the extracellular matrix remodeling associated with cancer progression .

Biochemical Research

In addition to its pharmaceutical applications, 1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine is valuable in biochemical research.

- Enzyme Inhibition Studies : The compound can be utilized to study the inhibition of specific enzymes that play roles in various metabolic pathways. For instance, its ability to inhibit LOXL2 can be explored further to understand its effects on fibrosis and cancer metastasis .

- Cell Proliferation Assays : Researchers can use this compound in cell viability assays (e.g., MTT assays) to evaluate its effects on different cancer cell lines. Such studies are crucial for determining the therapeutic index and potential side effects of the compound .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine are best understood through comparison with analogous compounds. Below is a detailed analysis:

Structural Analogues with Halogen Variations

- 1-(4-Chlorophenyl)cyclopropanemethanamine Molecular Formula: C₁₀H₁₂ClN Key Differences: Lacks the 3-fluoro substituent. Predicted pKa = 10.36, indicating slightly lower basicity than fluorinated analogues . Safety: Classified as an irritant (Xi hazard symbol), similar to the target compound .

- (R)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride Molecular Formula: C₈H₈ClFN (MW: 175.61 g/mol) Key Differences: Replaces the cyclopropanemethanamine group with a simpler ethylamine chain. This may alter pharmacokinetic properties, such as absorption and half-life .

Analogues with Different Cycloalkane Rings

1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride

- Molecular Formula : C₁₂H₁₅Cl₂FN (MW: 263.61 g/mol)

- Key Differences : Cyclopentane ring instead of cyclopropane; substituents at 2-chloro and 4-fluoro positions.

- Impact : The larger cyclopentane ring increases hydrophobicity and may reduce metabolic oxidation rates. Substituent positioning alters electronic interactions with biological targets .

[1-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride

Analogues with Functional Group Substitutions

- 1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine Molecular Formula: C₁₁H₁₃FNO (MW: 194.23 g/mol) Key Differences: Methoxy group replaces the chloro substituent.

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Weight (g/mol) | Lipophilicity (LogP) | pKa | Key Functional Attributes |

|---|---|---|---|---|

| This compound | 195.65 | ~2.8 (estimated) | ~9.5 | High rigidity; balanced Cl/F electronic effects |

| 1-(4-Chlorophenyl)cyclopropanemethanamine | 181.66 | ~2.5 | 10.36 | Lower metabolic stability |

| (R)-1-(4-Chloro-3-fluorophenyl)ethanamine | 175.61 | ~1.9 | ~10.1 | Flexible backbone; reduced steric hindrance |

| 1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine | 194.23 | ~2.1 | ~9.8 | Electron-donating methoxy group |

Biological Activity

1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10ClF

- Molecular Weight : 201.64 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The compound's structure allows it to modulate the activity of these targets, leading to therapeutic effects.

Biological Activities

- Anticancer Activity : Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting key mitotic kinases, such as Polo-like kinase 1 (Plk1). These inhibitors can induce apoptosis in cancer cells by disrupting normal cell cycle progression .

- Tyrosinase Inhibition : The incorporation of the 4-chloro-3-fluorophenyl moiety has been shown to enhance the inhibitory activity against tyrosinase, an enzyme implicated in melanin production. This suggests potential applications in treating hyperpigmentation disorders and neurodegenerative diseases .

- Antimicrobial Properties : Compounds structurally related to this compound have demonstrated antimicrobial effects, making them candidates for further exploration in treating infections.

Research Findings and Case Studies

Several studies highlight the biological activities associated with this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focusing on the structure-activity relationship (SAR) of triazoloquinazolinone derivatives, it was found that modifications similar to those in this compound significantly increased potency against Plk1. The compound's ability to disrupt cell cycle progression was linked to its structural features, highlighting its potential as an anticancer agent .

Case Study: Tyrosinase Inhibition

A recent investigation into tyrosinase inhibitors demonstrated that compounds containing the 4-chloro-3-fluorophenyl group exhibited superior binding affinity at the catalytic site of tyrosinase from Agaricus bisporus. This study suggests that structural modifications can enhance the efficacy of inhibitors targeting melanin production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.